molecular formula C9H14O B146757 trans-2,cis-6-Nonadienal CAS No. 557-48-2

trans-2,cis-6-Nonadienal

Cat. No. B146757
CAS RN: 557-48-2
M. Wt: 138.21 g/mol
InChI Key: HZYHMHHBBBSGHB-ODYTWBPASA-N
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Description

Synthesis Analysis

The synthesis of compounds related to trans-2,cis-6-Nonadienal has been explored in various studies. For instance, the synthesis of cis and trans isomers of tetramethylindanylindanes was achieved through the Barton-Kellogg coupling, as described in one study . This process allowed for the introduction of different substituents, such as alkyl, aryl, and ethynyl groups, into the trans isomer. Another study focused on the biosynthetic pathway of cucumber alcohol, which involves the conversion of linolenic and linoleic acids into cis-3-unsaturated aldehydes, suggesting a pathway for the biosynthesis of related compounds like trans-2,cis-6-Nonadienal .

Molecular Structure Analysis

The structural analysis of related compounds has been conducted using various techniques. For example, the structural and photophysical properties of cis and trans tetramethylindanylindanes were examined, revealing the ability of these compounds to undergo photochemical isomerization . Additionally, the relative stereochemistry of cis,cis-spiro[4.4]nonane-1,6-diol was unambiguously assigned through X-ray crystallography .

Chemical Reactions Analysis

Chemical reactions involving cis and trans isomers have been studied to understand their reactivity and properties. The enthalpies of formation for cis and trans-1,2-diethylcyclopropane were determined, showing that the cis isomer is less stable than the trans isomer . Similarly, the reactivity of 1-acetoxy-1,3-butadiene in its cis and trans forms was investigated, revealing that the cis form acts as a stronger inhibitor in the polymerization of vinyl acetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis and trans isomers have been characterized in several studies. For instance, the enthalpies of formation for various cis and trans compounds were measured, providing insights into their stability and the effects of structural elements on their energies . The physical properties, infrared spectra, and ultraviolet spectra of 1-acetoxy-1,3-butadiene were reported, distinguishing between the cis and trans forms .

Scientific Research Applications

“trans-2,cis-6-Nonadienal” is a volatile organic compound (VOC) present in various food products and the atmosphere . It holds significant value in scientific research, finding applications in food chemistry, air quality, and atmospheric chemistry investigations . The precise mechanism of action of “trans-2,cis-6-Nonadienal” remains incompletely understood. Nonetheless, it is hypothesized to act as a ligand for certain enzymes, thereby impacting their activity .

In terms of specific applications, one study mentioned in the search results investigated the genotoxic effects of “trans-2,cis-6-Nonadienal” along with other 2-alkenals . The study analyzed frequencies of sister-chromatid-exchanges, numerical and structural chromosome aberrations, and micronucleus induction in human blood lymphocytes and cells of the permanent Namalva line .

  • Food Chemistry

    • “trans-2,cis-6-Nonadienal” is used in various food products for flavoring . It is known for its powerful green, cucumber aroma .
    • It is used in cucumber flavors at a suggested starting level of 500 ppm .
    • It can also be used in bell pepper and jalapeño flavors to add freshness to the profile. A good initial level is 30 ppm .
    • In potato flavors, especially boiled potato flavors, it can be used at around 10 ppm .
    • In tomato flavors, it adds complexity and freshness. The ideal level is 50 ppm for raw tomato flavors and 20 ppm for cooked tomato flavors .
  • Perfumery

    • “trans-2,cis-6-Nonadienal” is also known as cucumber aldehyde or violet leaf aldehyde .
    • It is used in perfumery for its fresh character .
    • It is used in melon and other fruit notes, especially strawberry .
    • It also has uses in savory and seafood notes such as oysters .
  • Cleaning Products and Cosmetics

    • “trans-2,cis-6-Nonadienal” is used in cleaning products and cosmetics for its fresh aroma .
  • Tropical Fruit Flavors

    • “trans-2,cis-6-Nonadienal” is used in tropical fruit flavors, especially guava . It provides a hint of freshness and is ideally suited to provide a very compatible fresh note at levels of addition in the region of 15 ppm .
  • Pandan Flavors

    • Pandan flavors can often be very simplistic and lacking in authenticity. “trans-2,cis-6-Nonadienal” can be very helpful at 10 ppm to enhance the flavor .

Safety And Hazards

“trans-2,cis-6-Nonadienal” is classified as a combustible liquid. It can cause skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation . It is recommended to avoid inhalation and contact with skin and eyes . Contaminated clothing and shoes should be cleaned before re-use .

properties

IUPAC Name

(2E,6Z)-nona-2,6-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3/b4-3-,8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYHMHHBBBSGHB-ODYTWBPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047104
Record name trans,cis-2,6-Nonadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Slightly yellow liquid; powerful, violet, cucumber
Record name 2,6-Nonadienal, (2E,6Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nona-2-trans-6-cis-dienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1177/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

94.00 to 95.00 °C. @ 18.00 mm Hg
Record name Violet-leaf aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033857
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Soluble in most fixed oils; Insoluble in water, soluble (in ethanol)
Record name Violet-leaf aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033857
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Nona-2-trans-6-cis-dienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1177/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.850-0.870
Record name Nona-2-trans-6-cis-dienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1177/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

trans-2,cis-6-Nonadienal

CAS RN

557-48-2, 26370-28-5
Record name (E,Z)-2,6-Nonadienal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=557-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name trans-2,cis-6-Nonadienal
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Record name 2,6-Nonadienal, (2E,6Z)-
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Record name trans,cis-2,6-Nonadienal
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Record name Nona-2,6-dienal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E,6Z)-nona-2,6-dien-1-al
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.345
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-NONADIENAL, (2E,6Z)-
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Violet-leaf aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033857
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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